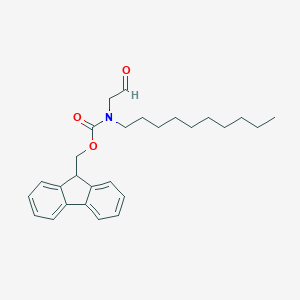
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate: is a pharmaceutical intermediate used in the synthesis of biologically active organic compounds. It is also utilized as a raw material in the fields of dyes, coatings, and polymer additives. The compound has a molecular formula of C27H35NO3 and a molecular weight of 421.6 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate can be achieved through a multi-step process:
Reaction of Decanoic Acid with 2-Oxoethyl Isocyanate: This step involves the formation of an intermediate product.
Reaction with 9H-Fluorene-9-Methanol: The intermediate product is then reacted with 9H-fluorene-9-methanol to form the final compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above, but with optimized conditions for higher yield and purity. The reactions are carried out in controlled environments to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is commonly used in peptide synthesis, particularly in solid-phase synthesis. It serves as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it valuable in various assays.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, the compound is used in the production of dyes, coatings, and polymer additives. Its unique chemical properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins, influencing their structure and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Comparaison Avec Des Composés Similaires
Fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate: This compound is related to the chemical class of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate and has been synthesized and analyzed for its unique torsion angles.
Carbazole Derivatives: These compounds incorporate the fluoren-9-yl group and exhibit significant optoelectronic properties.
Fluorene Oligomers: These compounds are used as colorimetric/fluorometric probes for iodide, demonstrating the potential of fluorenyl derivatives in developing sensitive and selective sensors.
Uniqueness: this compound is unique due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its ability to form stable complexes with proteins and its use as a protecting group in peptide synthesis highlight its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGULBUAOMFSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435163 | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239088-22-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

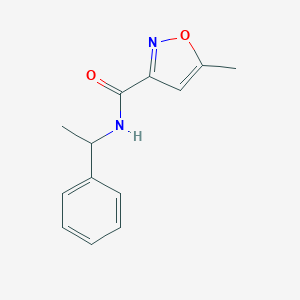
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
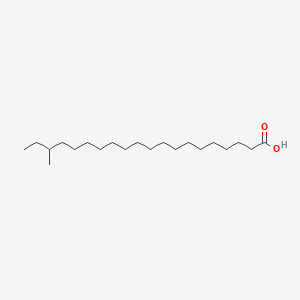
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
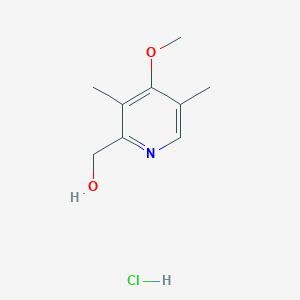

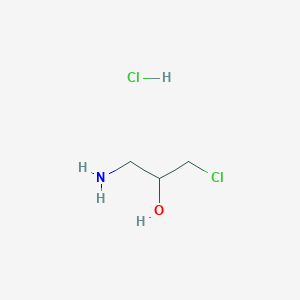
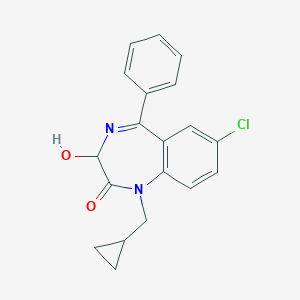
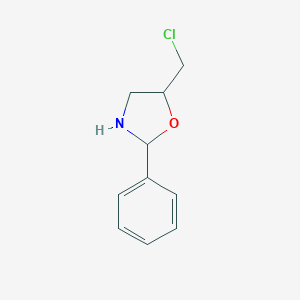

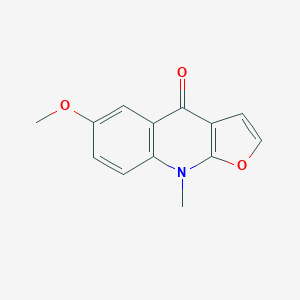
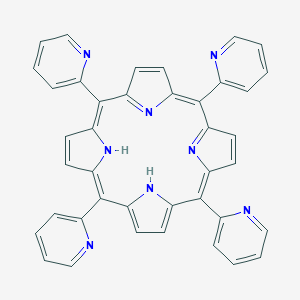
![[[4-Chloro-2-(trifluoromethyl)phenyl]sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B123303.png)

